molecular formula C11H17N3O3 B2933968 ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate CAS No. 477870-81-8

ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate

Cat. No.: B2933968
CAS No.: 477870-81-8
M. Wt: 239.275
InChI Key: NLFPHKBZRBYRFM-UKTHLTGXSA-N
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Description

Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate is an organic compound with a complex structure that includes both ester and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate typically involves the reaction of ethyl 3-oxohexanoate with 2-cyanoacetohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxohexanoate: A precursor in the synthesis of ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate.

    2-cyanoacetohydrazide: Another precursor used in the synthesis.

    Ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate: A similar compound with a shorter carbon chain.

Uniqueness

This compound is unique due to its combination of ester and hydrazone functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential use in diverse fields of research make it a compound of significant interest.

Properties

IUPAC Name

ethyl (3E)-3-[(2-cyanoacetyl)hydrazinylidene]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-3-5-9(8-11(16)17-4-2)13-14-10(15)6-7-12/h3-6,8H2,1-2H3,(H,14,15)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFPHKBZRBYRFM-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NNC(=O)CC#N)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=N\NC(=O)CC#N)/CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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